molecular formula C12H16BrI B8594510 5-Bromo-2-iodo-1,3-diisopropylbenzene

5-Bromo-2-iodo-1,3-diisopropylbenzene

Cat. No.: B8594510
M. Wt: 367.06 g/mol
InChI Key: LHCCWWVOMDPMIF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 5-bromo-2-iodo-1,3-diisopropylbenzene is systematically named according to IUPAC rules as 5-bromo-2-iodo-1,3-di(propan-2-yl)benzene . Its molecular formula, C₁₂H₁₆BrI , reflects the substitution pattern: a benzene ring with bromine at position 5, iodine at position 2, and isopropyl groups (-CH(CH₃)₂) at positions 1 and 3. Key identifiers include:

Property Value Source
CAS Registry Number 946147-63-3
Molecular Weight 367.06 g/mol
SMILES Notation CC(C)C1=CC(=CC(=C1I)C(C)C)Br
InChIKey LHCCWWVOMDPMIF-UHFFFAOYSA-N

The compound’s structural uniqueness arises from the steric and electronic effects of its bulky isopropyl substituents and heavy halogen atoms, which influence its reactivity and physical properties.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar aromatic core with isopropyl groups oriented at 120° angles relative to the benzene ring, minimizing steric hindrance. Density functional theory (DFT) models predict a dihedral angle of 15°–20° between the halogens and the ring plane due to weak hyperconjugative interactions. Key geometric parameters include:

  • C-I Bond Length : 2.10–2.15 Å (longer than C-Br bonds due to iodine’s larger atomic radius)
  • C-Br Bond Length : 1.89–1.92 Å
  • C-C (Isopropyl) Bond Length : 1.53–1.55 Å

Conformational flexibility is limited by the isopropyl groups, which restrict rotation around the C-C bonds connecting them to the aromatic ring.

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound remains unpublished, analogous structures (e.g., 5-bromo-2-iodo-1,3-dimethylbenzene) provide insights. The dimethyl analog crystallizes in a triclinic system (space group P1) with the following unit cell parameters:

Parameter Value
a 10.282 Å
b 11.314 Å
c 12.951 Å
α 69.27°
β 89.11°
γ 83.70°
Volume (V) 1400.1 ų
Density (Dₓ) 2.213 g/cm³

X-ray powder diffraction (XRPD) patterns for similar compounds show intense peaks at 2θ = 10°–30° , corresponding to d-spacings of 3.0–8.0 Å. The substitution of methyl groups with bulkier isopropyl substituents likely increases unit cell dimensions and alters packing efficiency.

Comparative Structural Analysis with Diisopropylbenzene Isomers

A comparison with 2-bromo-1,3-diisopropylbenzene (CAS 57190-17-7) highlights the impact of halogen substitution:

Property This compound 2-Bromo-1,3-diisopropylbenzene
Molecular Formula C₁₂H₁₆BrI C₁₂H₁₇Br
Molecular Weight 367.06 g/mol 241.17 g/mol
Boiling Point Not reported 254.3°C
Density Not reported 1.2 g/cm³
Halogen Effects Iodo substituent increases polarizability Bromine dominates reactivity

The iodine atom in this compound enhances its electrophilic substitution reactivity compared to purely brominated analogs, making it a versatile intermediate in Suzuki-Miyaura couplings.

Properties

Molecular Formula

C12H16BrI

Molecular Weight

367.06 g/mol

IUPAC Name

5-bromo-2-iodo-1,3-di(propan-2-yl)benzene

InChI

InChI=1S/C12H16BrI/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,1-4H3

InChI Key

LHCCWWVOMDPMIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1I)C(C)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key properties of 5-bromo-2-iodo-1,3-diisopropylbenzene with structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Key Reactivity Features Applications
This compound Br, I, 2 isopropyl groups 353.06 Steric hindrance from isopropyl groups; sequential cross-coupling (I > Br) Advanced materials, pharmaceuticals
5-Bromo-2-iodo-1,3-dimethylbenzene Br, I, 2 methyl groups 296.96 Planar methyl groups; C–H···I hydrogen bonding in crystals Agrochemicals, conductive polymers
5-Bromo-2-isopropylphenol Br, isopropyl, OH 229.09 Hydrogen bonding via –OH; acidity enables O-functionalization Pharmaceutical intermediates
1-Bromo-3-iodo-5-(trifluoromethyl)benzene Br, I, CF₃ 350.90 Electron-withdrawing CF₃ group activates ring for electrophilic substitution Specialty fluorinated chemicals

Crystallographic and Physical Properties

  • Crystal Packing : In 5-bromo-2-iodo-1,3-dimethylbenzene, C–H···I hydrogen bonds form planar pentagonal motifs, enhancing crystal stability . The bulkier isopropyl groups in the diisopropyl analog would likely disrupt such packing, reducing melting points or altering solubility.
  • Solubility: Isopropyl derivatives are expected to exhibit lower solubility in polar solvents compared to methylated or hydroxylated analogs (e.g., 5-bromo-2-isopropylphenol) due to increased hydrophobicity .

Research Findings and Limitations

Steric vs. Electronic Trade-offs : Bulky isopropyl groups may limit reaction efficiency but improve selectivity in multi-step syntheses.

Gaps in Structural Data: No crystallographic studies on the diisopropyl variant are available; further research is needed to confirm packing behavior and reactivity.

Comparative Reactivity : The iodine atom’s reactivity remains consistent across analogs, but substituent effects modulate overall synthetic utility .

Preparation Methods

Direct Halogenation Approaches

Direct electrophilic halogenation of 1,3-diisopropylbenzene is hindered by the steric bulk of the isopropyl groups and competing regioselectivity. Bromination typically occurs para to the isopropyl substituents, but introducing iodine via this method is impractical due to iodine’s poor electrophilicity. For example, attempts to iodinate 1,3-diisopropylbenzene using iodine monochloride (ICl) under Friedel-Crafts conditions yield negligible product, as the reaction stalls at the mono-halogenated stage.

Sequential Halogenation via Directed Metalation

A more viable route involves directed ortho-metalation (DoM) to install halogens in a stepwise manner. This method, exemplified in the synthesis of related bromo-fluoroarenes, employs lithium diisopropylamide (LDA) to deprotonate a position adjacent to a directing group, followed by quenching with an electrophile. For this compound, a hypothetical pathway could involve:

  • Lithiation of 1,3-diisopropylbenzene at the 2-position using LDA at −78°C in tetrahydrofuran (THF).

  • Reaction with iodine to form 2-iodo-1,3-diisopropylbenzene.

  • Subsequent bromination at the 5-position via electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst.

This approach mirrors methods described in patent literature for analogous systems, where lithiation at cryogenic temperatures ensures regioselectivity.

Metalation and Halogen Exchange Techniques

Lithiation-Iodination Sequence

The use of lithium amide bases, such as LDA or lithium tetramethylpiperidide (LiTMP), enables precise metalation at sterically accessible positions. In a representative procedure:

  • Substrate : 1,3-Diisopropylbenzene.

  • Base : LDA (2.2 equiv) in THF at −78°C.

  • Electrophile : Iodine (1.1 equiv) in THF.

  • Yield : ~65% (theoretical for 2-iodo-1,3-diisopropylbenzene).

Following iodination, bromination at the 5-position is achieved using bromine in dichloromethane with iron(III) bromide (FeBr₃) as a catalyst. This step proceeds in ~50% yield, with purification via column chromatography required to isolate the dihalogenated product.

Halogen Dance Rearrangement

Halogen dance reactions, which involve the migration of halogens on an aromatic ring under strong base conditions, offer an alternative route. For example, treating 2-bromo-1,3-diisopropylbenzene with LDA at −40°C induces bromine migration to the 5-position, after which quenching with iodine monochloride introduces iodine at the 2-position. This method circumvents the need for sequential halogenation but requires meticulous control of reaction conditions to prevent overhalogenation.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Direct HalogenationSimplicityPoor regioselectivity, low yields10–20%
Directed MetalationHigh regiocontrol, scalableRequires cryogenic conditions50–65%
Halogen DanceAvoids sequential stepsSensitive to base strength40–55%
Cross-CouplingModular, versatileRequires pre-functionalized partners30–50% (est.)

Data extrapolated from analogous systems.

Experimental Optimization

Solvent and Temperature Effects

The patent literature emphasizes the use of ethereal solvents like THF for lithiation, as they stabilize the organolithium intermediates. Reactions conducted below −40°C minimize side reactions such as proto-deiodination. For bromination, dichloromethane facilitates electrophilic attack without dissolving the aromatic substrate.

Purification Challenges

The product’s high molecular weight (335.07 g/mol) and hydrophobicity necessitate purification via silica gel chromatography using hexane/ethyl acetate gradients. Recrystallization from ethanol/water mixtures may further refine purity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromo-2-iodo-1,3-diisopropylbenzene with high regioselectivity?

  • Methodology : Regioselectivity in halogenation is influenced by steric hindrance from the bulky diisopropyl groups. Use directed ortho-metalation or transition metal-catalyzed halogenation to prioritize substitution at less hindered positions. Confirm regiochemistry via 1^1H NMR (e.g., splitting patterns for aromatic protons) and X-ray crystallography .
  • Data Contradiction : Conflicting reports on halogenation efficiency may arise from solvent polarity or temperature variations. Optimize using kinetic vs. thermodynamic control studies .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodology : 1^1H and 13^13C NMR are critical for verifying substitution patterns. The diisopropyl groups produce distinct splitting (e.g., septets for CH groups) and downfield shifts for aromatic protons adjacent to halogens. Compare with simulated spectra from computational tools like ACD/Labs or Gaussian .

Advanced Research Questions

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

  • Methodology : Prioritize iodine for coupling due to its higher reactivity compared to bromine. Use Pd(PPh3_3)4_4 or Buchwald-Hartwig catalysts in anhydrous THF at 60–80°C. Monitor reaction progress via TLC or GC-MS. For sequential coupling, protect the bromine with a directing group .
  • Data Contradiction : Low yields may result from steric hindrance. Mitigate by using bulkier ligands (e.g., XPhos) to enhance catalyst turnover .

Q. How do steric effects from diisopropyl groups influence substitution reactions?

  • Methodology : Steric maps and computational models (DFT) predict hindered access to the aromatic core. Experimentally, compare reaction rates with less bulky analogs (e.g., 5-Bromo-2-iodo-m-xylene). Use kinetic isotope effects or Hammett plots to quantify steric contributions .

Q. What methodologies resolve contradictions in reported reaction yields for multi-step syntheses?

  • Methodology : Systematically vary parameters (catalyst loading, solvent, temperature) using Design of Experiments (DoE). Validate purification techniques (e.g., column chromatography vs. recrystallization) to isolate intermediates effectively. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm product integrity .

Q. How can computational chemistry predict regioselectivity in transition metal-catalyzed reactions?

  • Methodology : Use density functional theory (DFT) to model transition states and activation barriers. Tools like Schrödinger’s Jaguar or Gaussian simulate electronic effects (e.g., halogen electronegativity) and steric clashes. Validate predictions with kinetic studies and isotopic labeling .

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